

An In-depth Technical Guide on the Toxicological Data of Furostanol Glycosides

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Compound of Interest		
Compound Name:	Polyfuroside	
Cat. No.:	B12379473	Get Quote

Disclaimer: No specific toxicological data for a compound named "**Polyfuroside**" has been found in the public domain. The following guide provides a comprehensive overview of the available toxicological data for Furostanol Glycosides, a class of chemical compounds to which "**Polyfuroside**" likely belongs based on its name. This information is intended for researchers, scientists, and drug development professionals. The data presented is based on studies of standardized extracts rich in furostanol glycosides, primarily from Fenugreek (Trigonella foenum-graecum).

Executive Summary

Furostanol glycosides are a group of naturally occurring steroidal saponins found in various plants. Toxicological assessments of standardized extracts containing these compounds have been conducted to evaluate their safety for potential therapeutic applications. The available data from acute, subchronic, and genotoxicity studies suggest a low toxicity profile for orally administered furostanol glycoside-based extracts.

Acute Oral Toxicity

Acute oral toxicity studies are designed to assess the adverse effects that may occur shortly after the ingestion of a single high dose of a substance.

Quantitative Data



Test Substance	Animal Model	Dosage	Observatio n Period	Results	LD50
Furostanol glycoside- based standardized fenugreek seed extract (Fenu-FG)	Wistar rats	2000 mg/kg (limit dose)	14 days	No mortality or treatment- related adverse signs observed.[1]	> 2000 mg/kg[1]

Experimental Protocol: Acute Oral Toxicity (as per OECD 423)

- Test System: Wistar rats.
- Dosage: A single oral gavage administration of 2000 mg/kg of the test substance.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes immediately after dosing and periodically for 14 days. Body weight is recorded weekly.
- Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.

Subchronic Oral Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days. These studies provide information on target organs and the No-Observed-Adverse-Effect-Level (NOAEL).

Quantitative Data



Test Substance	Animal Model	Dosages	Duration	Key Findings	NOAEL
Furostanol glycoside- based standardized fenugreek seed extract (Fenu-FG)	Wistar rats	250, 500, 1000 mg/kg/day	90 days	No significant treatment-related changes in body weight, hematology, clinical chemistry, urinalysis, gross pathology, or histopatholog y.[1]	1000 mg/kg/day[1]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity (as per OECD 408)

- Test System: Wistar rats.
- Groups: Control group and multiple dose groups (e.g., 250, 500, 1000 mg/kg/day).
- · Administration: Daily oral gavage for 90 days.
- Observations:
 - Clinical: Daily monitoring for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.
 - Hematology and Clinical Chemistry: Blood samples collected at termination.
 - Urinalysis: Conducted at termination.
- Pathology:



- o Gross Necropsy: All animals are examined at termination.
- Organ Weights: Key organs are weighed.
- Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material.

Ouantitative Data

Assay Type	Test System	Test Substance Concentration	Metabolic Activation (S9)	Results
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537	Up to 5000 μ g/plate	With and without	No mutagenic potential observed.[1]
In Vitro Mammalian Chromosome Aberration Test	Human peripheral blood lymphocytes	Up to 2000 μg/ml	With and without	Did not induce structural chromosome aberrations.[1]

Experimental Protocols

- Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.
- Method: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.



- Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
- Principle: This assay detects structural chromosomal damage in cultured mammalian cells.
- Method: Human peripheral blood lymphocytes are treated with the test substance at various concentrations, both with and without S9 metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined for structural aberrations.
- Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Reproductive System Effects

Studies have also investigated the effects of furostanol glycosides on the male reproductive system.

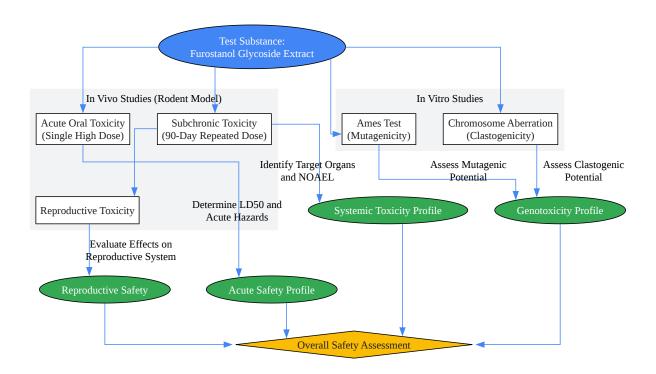
Key Findings

- In a study on male albino rats, a furostanol glycoside fraction from Trigonella foenumgraecum administered orally at doses of 10 and 35 mg/kg showed anabolic activity.[2]
- Histopathological examination of the testes of rats treated with these doses showed normal testicular architecture, suggesting no adverse effects on spermatogenesis at these concentrations.[2]

Signaling Pathways and Experimental Workflows Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological evaluation of a novel compound like a furostanol glycoside.





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Caption: Toxicological assessment workflow for furostanol glycosides.

Conclusion

Based on the available preclinical safety data for furostanol glycoside-rich extracts, these compounds demonstrate a low level of toxicity when administered orally. The LD50 is greater than 2000 mg/kg in rats, and the NOAEL in a 90-day study was determined to be 1000 mg/kg/day.[1] Furthermore, the tested extracts did not show mutagenic or clastogenic potential in in vitro assays.[1] Studies on the male reproductive system in rats did not indicate adverse



effects on testicular histology at the tested doses.[2] While this data provides a strong indication of the safety of this class of compounds, it is crucial to note the absence of specific data for "**Polyfuroside**." Any drug development program involving a specific furostanol glycoside would require a dedicated and comprehensive toxicological evaluation.

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References

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- 2. Effect of furostanol glycosides from Trigonella foenum-graecum on the reproductive system of male albino rats PubMed [pubmed.ncbi.nlm.nih.gov]
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